2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUSCWWLVUDRHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724895 | |
| Record name | 2-Bromo[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021019-03-3 | |
| Record name | 2-Bromo[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Methods:
The synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods:
- Oxidative Cyclization: Utilizing N-(2-pyridyl)amidines or guanidines with oxidizing agents like sodium hypochlorite or manganese dioxide.
- Microwave-Assisted Synthesis: A catalyst-free method that enhances yield and reduces environmental impact by using enaminonitriles and benzohydrazides under microwave conditions at elevated temperatures .
Chemical Properties:
- Molecular Formula: C₆H₄BrN₃
- Molecular Weight: 196.02 g/mol
- CAS Number: 57372347
Chemistry
This compound serves as a versatile building block in organic synthesis. It is employed to create more complex heterocyclic compounds through substitution reactions where the bromine atom can be replaced with various functional groups. This reactivity allows for the development of new materials with tailored properties .
The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific molecular targets, inhibiting enzymes by binding to their active sites. This property is particularly relevant in drug discovery and development for treating diseases such as cancer and inflammation .
Case Study: Anticancer Activity
In a study examining the anticancer properties of triazolopyridine derivatives, this compound demonstrated significant efficacy in reducing tumor sizes in vivo when administered at specific dosages. These findings suggest its potential as a therapeutic agent against various cancers .
Medicine
The compound has been explored for therapeutic effects beyond anticancer activity. Its anti-inflammatory properties have been noted in several studies, indicating that it may play a role in managing inflammatory diseases. The mechanism involves modulation of cellular pathways related to inflammation and cell proliferation .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine | Structure | Moderate antimicrobial properties |
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine | Structure | Lower anticancer activity compared to the bromo derivative |
| 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile | Structure | Enhanced selectivity for specific cancer cell lines |
Mechanism of Action
The mechanism by which 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis or essential enzymes.
Anticancer Activity: Inhibits specific signaling pathways involved in cancer cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Bromo-Substituted Triazolopyridines
Table 1: Physicochemical Properties of Bromo-Triazolopyridines
Key Observations :
- Positional isomerism significantly impacts biological activity. For example, 7-bromo derivatives exhibit antibacterial properties, while 5-bromo-2-amine derivatives may have enhanced binding to biological targets due to the amino group .
- The methyl-substituted 8-bromo analog shows increased stability in agrochemical applications, likely due to steric hindrance .
Functionalized Derivatives: Chloro-Bromo Hybrids
Key Observations :
Key Observations :
- The 2-bromo parent compound shows promise in oncology, with derivatives like 2-amino-triazolopyrimidines exhibiting antiproliferative effects via tubulin inhibition .
- Agrochemical applications are prominent in methyl- and chloro-substituted analogs, where steric and electronic effects enhance target binding .
Biological Activity
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine is a compound belonging to the class of triazolo-pyridines, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various methods including microwave-assisted synthesis and one-pot reactions involving appropriate precursors. Recent advancements have simplified the synthesis process while enhancing yield and purity .
Anticancer Properties
Several studies have highlighted the anticancer potential of triazolo-pyridine derivatives, including this compound. The compound has been shown to exhibit significant inhibitory effects on various cancer cell lines.
- Mechanism of Action :
- It acts primarily by inhibiting key signaling pathways involved in cancer progression. For instance, compounds similar to this compound have been reported to inhibit the ERK signaling pathway, leading to reduced phosphorylation of ERK1/2 and related proteins such as c-Raf and MEK1/2 .
- Additionally, it has been observed that these compounds can induce apoptosis in cancer cells and cause cell cycle arrest at the G2/M phase .
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated in various studies:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 3.91 | Cytotoxicity |
| HCT-116 | 0.53 | Tubulin polymerization inhibition |
| A549 | 6.05 | Antiproliferative activity |
These results indicate that this compound exhibits potent activity against multiple cancer cell lines .
Case Study 1: Inhibition of Tumor Growth
A study conducted on a series of triazolo-pyridine derivatives demonstrated that compound H12 (similar in structure to this compound) significantly inhibited tumor growth in vivo. The administration of H12 led to a marked decrease in tumor size and weight compared to control groups .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how triazolo-pyridines induce apoptosis. It was found that these compounds activate caspase pathways and downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax .
Preparation Methods
Detailed Preparation Method from Patent CN113416188B (2021)
A robust and industrially scalable method for synthesizing 8-bromo-6-chloro-2-methyl-triazolo[1,5-a]pyridine, a closely related compound structurally similar to 2-Bromo-triazolo[1,5-a]pyridine, provides valuable insights into preparation methods. The process can be adapted for the 2-bromo derivative with appropriate modifications.
Synthetic Route Summary
| Step | Reaction Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation of 2-amino-3-bromo-5-chloropyridine with 1,1-dimethoxy-N,N-dimethylethylamine | Solvent: N,N-dimethylformamide (DMF); Catalyst: p-toluenesulfonic acid (0.001 mol per mol raw material); Temperature: 130 °C; Time: 12 h | Formation of intermediate 1 with ~92-95% purity and 92-95% yield |
| 2 | Cyclization of intermediate 1 with hydroxylamine sulfonic acid | Solvent: Pyridine; Temperature: 15-30 °C; Molar ratio intermediate to hydroxylamine sulfonic acid 1:1 to 1:2 | Formation of final triazolo-pyridine product with bromine substituent |
Reaction Scheme
The preparation involves two main steps:
$$
\text{2-amino-3-bromo-5-chloropyridine} + \text{1,1-dimethoxy-N,N-dimethylethylamine} \xrightarrow[\text{p-Toluenesulfonic acid}]{\text{DMF, 130 °C, 12 h}} \text{Intermediate 1}
$$
$$
\text{Intermediate 1} + \text{Hydroxylamine sulfonic acid} \xrightarrow[\text{Pyridine}]{15-30 °C} \text{2-Bromo-triazolo[1,5-a]pyridine}
$$
Reaction Conditions and Optimization Data
| Parameter | Range/Value | Notes |
|---|---|---|
| Catalyst (p-toluenesulfonic acid) | 0.0005 to 0.0015 mol/mol raw material | Optimal amount: 0.001 mol/mol |
| Solvent for Step 1 | N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) | Polar aprotic solvents facilitate reaction |
| Temperature Step 1 | 100-150 °C | 130 °C optimal for complete conversion |
| Reaction Time Step 1 | 12 hours | Ensures full consumption of starting amine |
| Solvent for Step 2 | Pyridine | Facilitates cyclization |
| Temperature Step 2 | 15-30 °C | Mild conditions favor product formation |
| Molar Ratio Step 1 (Raw materials) | 1:1 to 1:1.5 (amine:dimethoxyamine) | Slight excess of dimethoxyamine improves yield |
| Molar Ratio Step 2 (Intermediate:hydroxylamine sulfonic acid) | 1:1 to 1:2 | Ensures complete cyclization |
Research Findings and Advantages
- The use of brominated pyridine starting materials allows precise placement of bromine at the 2-position, critical for the target compound.
- The two-step synthesis avoids isolation of unstable intermediates, reducing time and cost.
- The process is environmentally friendly, avoiding toxic reagents such as hydrazine or heavy metals.
- High yields and purities are achievable, making the method suitable for scale-up.
- The method is versatile and can be adapted to synthesize various substituted triazolo-pyridines by changing the pyridine precursor or amine reagent.
Comparative Notes on Other Methods
While the above method is the most detailed and industrially viable, other synthetic strategies for related triazolo-pyridine compounds involve:
- Cyclocondensation of 2-(1,2,4-triazol-5-yl)acetonitriles with β-dicarbonyl compounds or α,β-unsaturated nitriles/esters.
- Recyclization of oxadiazolopyridinium salts with ammonia or amines.
- Functional group transformations on preformed triazolo-pyridine cores to introduce bromine substituents.
However, these methods are generally more complex or less direct for the specific 2-bromo substitution and are less reported for this exact compound.
Summary Table of Preparation Method
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine, and how are they validated?
- Methodology : The synthesis typically involves multi-step pathways starting from pyridine derivatives. For example, bromination of precursor triazolopyridines using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 80°C) is common. Oxidative cyclization of N-(2-pyridyl)amidines with oxidants such as PhI(OAc)₂ or MnO₂ can also yield the triazolopyridine core . Validation includes NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry to confirm molecular weight .
Q. How is the purity and structural integrity of this compound verified in academic research?
- Methodology :
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and comparison to certified reference standards.
- Structural Confirmation : ¹H NMR (e.g., singlet for Br-substituted protons at δ 7.8–8.2 ppm) and ¹³C NMR (C-Br resonance ~100–110 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₆H₄BrN₃) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Applications :
- Antimicrobial Agents : Derivatives show inhibitory effects against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans) via enzyme targeting (e.g., dihydrofolate reductase) .
- Antioxidant Activity : Brominated triazolopyridines exhibit ROS-scavenging properties, with IC₅₀ values comparable to Trolox in adrenaline oxidation assays .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in substitution reactions involving brominated triazolopyridines?
- Methodology :
- Catalytic Systems : Use Pd(PPh₃)₄ with Zn(CN)₂ for cyanation at the 8-position (yield >80%) .
- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) to steer electrophilic substitution to specific positions. Computational DFT studies predict reactivity trends .
- Example : 8-Bromo derivatives undergo Suzuki coupling with aryl boronic acids at 100°C, achieving >90% regioselectivity for C-C bond formation .
Q. What strategies address contradictions in biological activity data across structurally similar analogs?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare MIC values of 2-Bromo vs. 7-Bromo analogs to identify positional effects on antimicrobial potency. For instance, 2-Bromo derivatives show 4-fold higher activity against E. coli due to enhanced membrane permeability .
- Targeted Assays : Use isothermal titration calorimetry (ITC) to quantify binding affinity to specific enzymes (e.g., VEGFR-2) and resolve discrepancies in IC₅₀ values .
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
- Methodology :
- Process Optimization : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve safety without compromising yield .
- Byproduct Mitigation : Use inline FTIR monitoring to detect intermediates and adjust reaction parameters (e.g., temperature, stoichiometry) in real-time .
Data Analysis and Experimental Design
Q. How should researchers handle discrepancies in spectral data during characterization?
- Methodology :
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian). For example, a downfield shift in ¹H NMR may indicate unintended dehalogenation .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm ambiguous carbon assignments in complex spectra .
Q. What mechanistic insights can be gained from studying the antioxidant activity of brominated triazolopyridines?
- Methodology :
- Radical Scavenging Assays : Use DPPH and ABTS assays to quantify antioxidant capacity. Compounds with amino groups (e.g., 2-amino derivatives) show higher activity due to hydrogen atom transfer (HAT) mechanisms .
- Computational Modeling : Density functional theory (DFT) calculates bond dissociation energies (BDEs) to predict reactive sites for ROS neutralization .
Safety and Handling
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Protocols :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
